Cas no 81215-60-3 (Acetic acid,2-(4-nitrophenoxy)-,2-[1,2-dihydro-1-[[4-(4-methylphenyl)-1-piperazinyl]methyl]-2-oxo-3H-indol-3-ylidene]hydrazide)

Acetic acid,2-(4-nitrophenoxy)-,2-[1,2-dihydro-1-[[4-(4-methylphenyl)-1-piperazinyl]methyl]-2-oxo-3H-indol-3-ylidene]hydrazide structure
81215-60-3 structure
Nome del prodotto:Acetic acid,2-(4-nitrophenoxy)-,2-[1,2-dihydro-1-[[4-(4-methylphenyl)-1-piperazinyl]methyl]-2-oxo-3H-indol-3-ylidene]hydrazide
Numero CAS:81215-60-3
MF:C28H28N6O5
MW:528.559125900269
CID:731222
PubChem ID:135537770

Acetic acid,2-(4-nitrophenoxy)-,2-[1,2-dihydro-1-[[4-(4-methylphenyl)-1-piperazinyl]methyl]-2-oxo-3H-indol-3-ylidene]hydrazide Proprietà chimiche e fisiche

Nomi e identificatori

    • Acetic acid,2-(4-nitrophenoxy)-,2-[1,2-dihydro-1-[[4-(4-methylphenyl)-1-piperazinyl]methyl]-2-oxo-3H-indol-3-ylidene]hydrazide
    • N-[(E)-[1-[[4-(4-methylphenyl)piperazin-1-yl]methyl]-2-oxoindol-3-ylidene]amino]-2-(4-nitrophenoxy)acetamide
    • Acetic acid, (4-nitrophenoxy)-, (1,2-dihydro-1-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxo-3H-indol-3-ylidene)hydrazide
    • BRN 6032624
    • 81215-60-3
    • Inchi: InChI=1S/C28H28N6O5/c1-20-6-8-21(9-7-20)32-16-14-31(15-17-32)19-33-25-5-3-2-4-24(25)27(28(33)36)30-29-26(35)18-39-23-12-10-22(11-13-23)34(37)38/h2-13,36H,14-19H2,1H3
    • Chiave InChI: MGXSEZRKBSHLBS-UHFFFAOYSA-N
    • Sorrisi: CC1=CC=C(C=C1)N2CCN(CC2)CN3C4=CC=CC=C4C(=C3O)N=NC(=O)COC5=CC=C(C=C5)[N+](=O)[O-]

Proprietà calcolate

  • Massa esatta: 528.212118
  • Massa monoisotopica: 528.212118
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 39
  • Conta legami ruotabili: 7
  • Complessità: 901
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.5
  • Superficie polare topologica: 123

Proprietà sperimentali

  • Densità: 1.36
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.674

Acetic acid,2-(4-nitrophenoxy)-,2-[1,2-dihydro-1-[[4-(4-methylphenyl)-1-piperazinyl]methyl]-2-oxo-3H-indol-3-ylidene]hydrazide Letteratura correlata

Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd